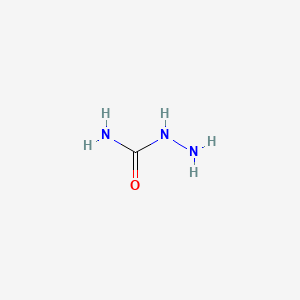
Semicarbazide
Cat. No. B1199961
Key on ui cas rn:
57-56-7
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04482738
Procedure details


reacting an aqueous hydrazine solution with urea at a temperature from about 80° C. to about 130° C. and at a mole ratio of hydrazine to urea from about 0.9:1 to about 1.2:1 to form a reaction mixture comprising semicarbazide, water and alcohol-insoluble by-products;




Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5]>O>[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5].[NH2:1][NH:3][C:4]([NH2:6])=[O:5]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from about 80° C. to about 130° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NNC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
